Cas no 2228720-02-1 (1-(3,5-difluoropyridin-4-yl)-3-oxocyclobutane-1-carboxylic acid)

1-(3,5-Difluoropyridin-4-yl)-3-oxocyclobutane-1-carboxylic acid is a fluorinated pyridine derivative featuring a cyclobutane ring with a ketone and carboxylic acid functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural motif, which combines a heteroaromatic system with a strained carbocycle. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the carboxylic acid group allows for further derivatization or salt formation. Its rigid framework makes it a valuable intermediate for designing bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s well-defined reactivity profile supports its use in targeted synthetic applications.
1-(3,5-difluoropyridin-4-yl)-3-oxocyclobutane-1-carboxylic acid structure
2228720-02-1 structure
Product Name:1-(3,5-difluoropyridin-4-yl)-3-oxocyclobutane-1-carboxylic acid
CAS No:2228720-02-1
MF:C10H7F2NO3
MW:227.164289712906
CID:6363156
PubChem ID:165973300
Update Time:2025-05-21

1-(3,5-difluoropyridin-4-yl)-3-oxocyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(3,5-difluoropyridin-4-yl)-3-oxocyclobutane-1-carboxylic acid
    • EN300-1760486
    • 2228720-02-1
    • Inchi: 1S/C10H7F2NO3/c11-6-3-13-4-7(12)8(6)10(9(15)16)1-5(14)2-10/h3-4H,1-2H2,(H,15,16)
    • InChI Key: XYHJIKXMMBRJKS-UHFFFAOYSA-N
    • SMILES: FC1C=NC=C(C=1C1(C(=O)O)CC(C1)=O)F

Computed Properties

  • Exact Mass: 227.03939941g/mol
  • Monoisotopic Mass: 227.03939941g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 67.3Ų

1-(3,5-difluoropyridin-4-yl)-3-oxocyclobutane-1-carboxylic acid Pricemore >>

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Additional information on 1-(3,5-difluoropyridin-4-yl)-3-oxocyclobutane-1-carboxylic acid

Introduction to 1-(3,5-difluoropyridin-4-yl)-3-oxocyclobutane-1-carboxylic acid (CAS No. 2228720-02-1)

1-(3,5-difluoropyridin-4-yl)-3-oxocyclobutane-1-carboxylic acid (CAS No. 2228720-02-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclobutane ring, a carboxylic acid group, and a 3,5-difluoropyridine moiety. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.

The cyclobutane ring in 1-(3,5-difluoropyridin-4-yl)-3-oxocyclobutane-1-carboxylic acid is particularly noteworthy due to its inherent strain and reactivity. Cyclobutane derivatives have been explored for their biological activities, including anti-inflammatory and anti-cancer properties. The presence of the carboxylic acid group adds to the compound's versatility, as it can participate in various chemical reactions and interactions with biological targets.

The 3,5-difluoropyridine moiety is another key feature of this compound. Fluorinated pyridines are known for their ability to modulate biological processes and have been used in the development of several drugs. The fluorine atoms can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This makes 1-(3,5-difluoropyridin-4-yl)-3-oxocyclobutane-1-carboxylic acid a promising candidate for drug discovery and development.

Recent studies have highlighted the potential of 1-(3,5-difluoropyridin-4-yl)-3-oxocyclobutane-1-carboxylic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 1-(3,5-difluoropyridin-4-yl)-3-oxocyclobutane-1-carboxylic acid has also shown promise in cancer research. Studies conducted by a team at the National Cancer Institute have demonstrated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell survival and proliferation.

The pharmacokinetic properties of 1-(3,5-difluoropyridin-4-yl)-3-oxocyclobutane-1-carboxylic acid have also been investigated. Preliminary data indicate that it has favorable oral bioavailability and a reasonable half-life, making it suitable for further preclinical and clinical evaluation. These properties are crucial for ensuring that the compound can effectively reach its intended targets in vivo.

To further explore the therapeutic potential of 1-(3,5-difluoropyridin-4-yl)-3-oxocyclobutane-1-carboxylic acid, ongoing research is focusing on optimizing its chemical structure through medicinal chemistry approaches. This includes modifying functional groups to enhance potency, selectivity, and pharmacokinetic profiles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development process and bring this compound closer to clinical trials.

In conclusion, 1-(3,5-difluoropyridin-4-yl)-3-oxocyclobutane-1-carboxylic acid (CAS No. 2228720-02-1) represents a promising candidate for the development of new therapeutic agents. Its unique structural features and biological activities make it an attractive target for further research and drug discovery efforts. As more data become available from ongoing studies, it is anticipated that this compound will continue to generate significant interest in both academic and industrial settings.

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